2-(Benzylamino)pyridine-4-carbonitrile
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Overview
Description
2-(Benzylamino)pyridine-4-carbonitrile is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a benzylamino group attached to the second position of the pyridine ring and a carbonitrile group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)pyridine-4-carbonitrile can be achieved through several methods:
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Condensation Reaction: : One common method involves the condensation of 2-aminopyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
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Reductive Alkylation: : Another method involves the reductive alkylation of 2-aminopyridine with benzaldehyde in the presence of a reducing agent such as sodium borohydride .
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Nucleophilic Substitution: : The compound can also be synthesized by the nucleophilic substitution of 2-chloropyridine with benzylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)pyridine-4-carbonitrile undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
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Reduction: : Reduction of the carbonitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride .
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Substitution: : The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, benzylamine.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 2-(Benzylamino)pyridine-4-amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Benzylamino)pyridine-4-carbonitrile has several scientific research applications:
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Medicinal Chemistry: : It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties .
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Materials Science: : The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials .
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Biological Studies: : It serves as a probe in biological studies to investigate enzyme interactions and receptor binding .
Mechanism of Action
The mechanism of action of 2-(Benzylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the benzylamino and carbonitrile groups, making it less versatile in certain applications.
2-(Methylamino)pyridine-4-carbonitrile: Similar structure but with a methyl group instead of a benzyl group, leading to different reactivity and applications.
Uniqueness
2-(Benzylamino)pyridine-4-carbonitrile is unique due to the presence of both benzylamino and carbonitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N3 |
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Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(benzylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,15,16) |
InChI Key |
JSTXXCVWJVWQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N |
Origin of Product |
United States |
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